Cas no 1220034-17-2 (N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine)
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-N-butyl-4-methylpyridin-2-amine
- N-(5-BROMO-4-METHYL-2-PYRIDINYL)-N-BUTYLAMINE
- N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine
-
- Inchi: 1S/C10H15BrN2/c1-3-4-5-12-10-6-8(2)9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)
- InChI Key: DCXGCUIAOPTDPF-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C)NCCCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Topological Polar Surface Area: 24.9
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 052787-500mg |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine |
1220034-17-2 | 500mg |
$237.00 | 2021-06-27 | ||
| Matrix Scientific | 052787-2.500g |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine |
1220034-17-2 | 2.500g |
$720.00 | 2021-06-27 | ||
| TRC | N044820-125mg |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine |
1220034-17-2 | 125mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N044820-250mg |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine |
1220034-17-2 | 250mg |
$ 375.00 | 2022-06-03 |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine
Introduction to N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine (CAS No: 1220034-17-2)
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine, with the chemical formula C11H16NBr, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivatives class, which has garnered considerable attention due to its diverse applications in medicinal chemistry and drug development. The presence of both bromine and methyl substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in synthesizing more complex molecules.
The CAS number 1220034-17-2 uniquely identifies this compound and distinguishes it from other chemical entities. This numbering system ensures precise identification and tracking in scientific literature, patents, and regulatory filings. The compound's molecular structure, featuring a butyl group attached to the nitrogen atom of the pyridine ring, contributes to its versatility in various synthetic pathways.
One of the most compelling aspects of N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine is its role as a building block in the synthesis of biologically active molecules. Pyridine derivatives are well-known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The 5-bromo and 4-methyl substituents on the pyridine ring are particularly noteworthy, as they can influence the compound's electronic properties and interactions with biological targets.
Recent advancements in drug discovery have highlighted the importance of pyridine-based compounds in developing novel therapeutic agents. For instance, studies have shown that modifications at the 5-position of the pyridine ring can significantly alter the binding affinity of a molecule to its target protein. This has led to the exploration of various substitution patterns to optimize pharmacokinetic and pharmacodynamic properties.
In particular, N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine has been utilized in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing chemists to introduce diverse functional groups and tailor the molecule's properties.
The N-butylamine moiety at one end of the molecule contributes to its solubility and bioavailability, making it an attractive candidate for further development into drug candidates. Additionally, the butyl group can serve as a steric anchor, influencing how the molecule interacts with biological targets. This balance between hydrophobicity and hydrophilicity is critical in designing molecules that can effectively traverse biological membranes and reach their intended site of action.
Current research is exploring novel ways to leverage N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine in drug development. For example, scientists are investigating its potential as a scaffold for developing antiviral agents. The pyridine core is known to mimic natural nucleobases, which can interfere with viral replication mechanisms. By incorporating this compound into antiviral drugs, researchers aim to create more effective treatments against emerging viruses.
Another area of interest is using N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine in designing metalloproteinase inhibitors. Metalloproteinases are enzymes involved in various physiological processes, including tissue degradation and inflammation. Inhibiting these enzymes has been shown to be effective in treating conditions like rheumatoid arthritis and cancer metastasis. The brominated pyridine ring provides a unique chemical environment that can interact with metal ions coordinated by these enzymes, leading to potent inhibition.
The synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by alkylation with butylamine derivatives. Advances in catalytic systems have enabled more efficient and sustainable synthesis methods, reducing waste and improving scalability.
In conclusion, N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine is a versatile compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics.
1220034-17-2 (N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)